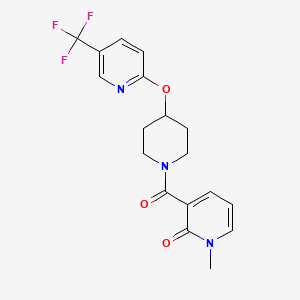

2,2-Difluoro-1-(oxan-4-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

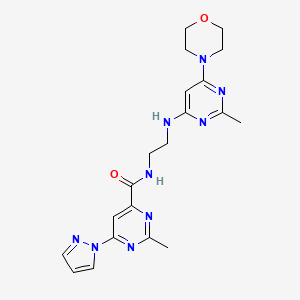

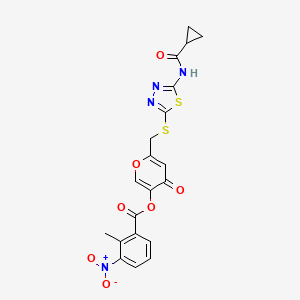

2,2-Difluoro-1-(oxan-4-yl)ethanone, also known as 2,2-difluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one, is a chemical compound with the molecular formula C7H10F2O2 . It has a molecular weight of 164.15 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10F2O2/c8-7(9)6(10)5-1-3-11-4-2-5/h5,7H,1-4H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Enantioselective Reduction

Research into the asymmetric synthesis and enantioselective reduction using similar difluoro compounds has provided valuable insights. For instance, the selective conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and oxime ethers, followed by oxazaborolidine-catalyzed enantioselective reduction, yielded both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine with high enantiomeric excess. This process underscores the compound's utility in synthesizing chiral building blocks for further chemical synthesis (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Reformatsky Reactions in Aqueous Media

The utility of 2,2-difluoro compounds in Reformatsky reactions has been demonstrated. For example, new 2,2-difluoro 2-halo-1-furan-2-yl ethanones were synthesized and reacted with various aldehydes using indium metal in aqueous media, yielding α,α-difluoro-β-hydroxy ketones. This highlights the compound's role in creating valuable intermediates for organic synthesis (Chung, Higashiya, & Welch, 2001).

Fluorine-containing Ligand Synthesis for Ion Detection

The design and synthesis of fluorine-containing ligands demonstrate the compound's potential in creating sensitive and selective detectors for metal ions. An example is the synthesis of an Eu3+ ion-based lanthanide complex using a β-diketone with a trifluorinated alkyl group for the detection of Al3+ ions, showcasing the application in analytical chemistry (Yu, Hou, Bai, Shao, & Niu, 2017).

Oxidation Reactions Using Oxone

The oxidation of organotrifluoroborates using Oxone has been explored, with various aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates converted into their corresponding oxidized products. This method demonstrates tolerance to a broad range of functional groups and complete stereospecificity in certain cases, indicating its versatility in organic synthesis (Molander & Cavalcanti, 2011).

Propiedades

IUPAC Name |

2,2-difluoro-1-(oxan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-7(9)6(10)5-1-3-11-4-2-5/h5,7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQRITGOEAWJSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-difluorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2920021.png)

![8-[(2-Furylmethyl)thio]-5-nitroquinoline](/img/structure/B2920028.png)

![N1-(4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920030.png)